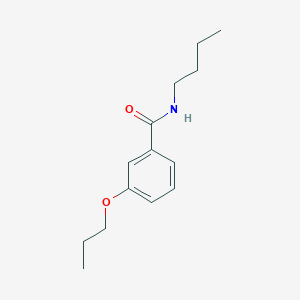
N-butyl-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3-propoxybenzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BPPB is a selective antagonist of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. In
Wissenschaftliche Forschungsanwendungen
N-butyl-3-propoxybenzamide has been extensively studied for its potential applications in the field of neuroscience. TRPA1 ion channels are known to play a role in pain and inflammation, making N-butyl-3-propoxybenzamide a potential candidate for the development of new analgesic and anti-inflammatory drugs. Additionally, N-butyl-3-propoxybenzamide has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Wirkmechanismus
N-butyl-3-propoxybenzamide acts as a selective antagonist of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. By blocking this ion channel, N-butyl-3-propoxybenzamide can reduce pain and inflammation. Additionally, N-butyl-3-propoxybenzamide has been shown to have anxiolytic effects by modulating the activity of GABA receptors in the brain.
Biochemical and Physiological Effects
N-butyl-3-propoxybenzamide has been shown to reduce pain and inflammation in animal models. Additionally, N-butyl-3-propoxybenzamide has been shown to have anxiolytic effects in animal models and human studies. N-butyl-3-propoxybenzamide has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-butyl-3-propoxybenzamide is its selectivity for the TRPA1 ion channel, which reduces the risk of off-target effects. Additionally, N-butyl-3-propoxybenzamide has a low toxicity profile, making it a safer alternative to other pain and inflammation drugs. However, one limitation of N-butyl-3-propoxybenzamide is its low solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
Future research on N-butyl-3-propoxybenzamide could focus on its potential applications in the development of new analgesic and anti-inflammatory drugs. Additionally, further studies could explore the anxiolytic effects of N-butyl-3-propoxybenzamide and its potential as a treatment for anxiety disorders. Further optimization of the synthesis method could also improve the yield and purity of N-butyl-3-propoxybenzamide. Finally, the development of more soluble forms of N-butyl-3-propoxybenzamide could expand its potential applications in scientific research.
Synthesemethoden
The synthesis of N-butyl-3-propoxybenzamide involves the reaction of 3-nitrobenzoic acid with butyl bromide in the presence of potassium carbonate, followed by reduction of the resulting nitro compound with zinc and hydrochloric acid. The resulting amine is then reacted with propyl bromide to yield N-butyl-3-propoxybenzamide. This method has been optimized to yield high purity N-butyl-3-propoxybenzamide with a yield of 60%.
Eigenschaften
Produktname |
N-butyl-3-propoxybenzamide |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
N-butyl-3-propoxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-3-5-9-15-14(16)12-7-6-8-13(11-12)17-10-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
OBZCWCFKUGNQSH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OCCC |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)
![N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide](/img/structure/B268160.png)
![4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268161.png)




![4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268172.png)


![N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide](/img/structure/B268178.png)
